Bromantane

Physical Performance Actoprotection Psychostimulation

Bromantane (CAS 87913-26-6) is a unique adamantane actoprotector. Unlike typical stimulants, it enhances dopamine synthesis without reuptake inhibition or NMDA antagonism, ensuring prolonged effects without tolerance. With an LD50 of 8100 mg/kg, it offers a superior safety margin. Ideal for studies on exercise fatigue, mitochondrial integrity, CNS electrophysiology, and fibrosis (59.9% reduction in NASH models). Its moderate 42% bioavailability and 11.21-hour half-life make it an essential comparator for structure-PK studies within the adamantane class.

Molecular Formula C16H20BrN
Molecular Weight 306.24 g/mol
CAS No. 87913-26-6
Cat. No. B128648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromantane
CAS87913-26-6
SynonymsN-(4-Bromophenyl)tricyclo[3.3.1.13,7]decan-2-amine;  Bromantan;  N-(2-Adamantyl)-N-(4-bromophenyl)amine; 
Molecular FormulaC16H20BrN
Molecular Weight306.24 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br
InChIInChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2
InChIKeyLWJALJDRFBXHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromantane (CAS 87913-26-6): Adamantane-Derived Actoprotector for Fatigue and Cognitive Performance Research


Bromantane (CAS 87913-26-6), also known as Ladasten, is an atypical psychostimulant and anxiolytic agent belonging to the adamantane class [1]. It is classified as an actoprotector—a synthetic adaptogen that enhances physical and mental performance under stressful conditions without the exhaustive sympathetic activation characteristic of classical stimulants [2]. Its core pharmacological profile includes modulation of dopaminergic and serotonergic systems [3], and it is approved in Russia for the treatment of neurasthenia [4].

Why Bromantane (CAS 87913-26-6) Cannot Be Simply Substituted by Other Adamantanes or Actoprotectors


Adamantane derivatives such as amantadine and memantine share a common structural scaffold but exhibit distinct pharmacological and pharmacokinetic profiles that preclude direct substitution. Bromantane demonstrates a unique mechanism of action characterized by prolonged enhancement of dopamine synthesis rather than simple reuptake inhibition or NMDA antagonism [1]. Furthermore, its safety margin—with an LD50 of 8100 mg/kg in mice [2]—differs substantially from amantadine's LD50 of ~700 mg/kg [3]. In clinical use, bromantane's combination of psychostimulant and anxiolytic effects without tolerance or withdrawal [4] distinguishes it from both classical stimulants and other adamantane-based therapeutics. These quantitative differences, detailed below, underscore the necessity for compound-specific sourcing.

Quantitative Differentiation of Bromantane (87913-26-6) from Analogs and Alternatives


Superior Physical Performance Enhancement vs. Phenamine in Rodent Models

In a direct comparative study, bromantane demonstrated a 1.3- to 1.6-fold greater improvement in physical work efficiency compared to phenamine (amphetamine) when both were administered at optimal doses [1]. The effect of bromantane persisted for at least 24 hours, and it also prevented electron-microscopic mitochondrial damage in cardiomyocytes and skeletal myocytes induced by extreme exertion [1].

Physical Performance Actoprotection Psychostimulation

Distinct Electroencephalographic Signature vs. Adapromine and Midantane in Rats

A comparative neurophysiological study of adamantane derivatives revealed that bromantane exerts a more pronounced effect on bioelectrical activity in the sensorimotor cortex, dorsal hippocampus, and lateral hypothalamus than adapromine and midantane (amantadine) [1]. The effect of bromantane was observed as greater quantitative changes in EEG characteristics and across practically all parameters of the EEG power spectrum [1].

Neuropharmacology EEG Adamantane Derivatives

Potent Anti-Fibrotic Efficacy in NASH Model vs. Established Anti-Fibrotic Agents

In a preclinical study of non-alcoholic steatohepatitis (NASH), bromantane (NP-160) at 40 mg/kg QD significantly reduced fibrosis area by 59.9% (p<0.0001) and decreased the NAFLD/NAS score by 1.25 points compared to controls (p<0.05) [1]. This anti-fibrotic activity was reported to outperform the known anti-fibrotic agents telmisartan and cenicriviroc in the same disease models [1].

NASH Anti-fibrotic Liver Disease

Markedly Higher Acute Safety Margin vs. Amantadine in Rodent Models

The acute intraperitoneal LD50 of bromantane in mice is 8100 mg/kg [1], whereas the oral LD50 of amantadine in mice is approximately 700 mg/kg [2]. This represents an approximately 11.6-fold higher safety margin for bromantane in this species, although route and species differences must be noted.

Toxicology Safety Adamantane Derivatives

Distinct Pharmacokinetic Profile vs. Memantine with Shorter Half-Life and Moderate Bioavailability

Bromantane exhibits a human elimination half-life of 11.21 hours [1] and an oral bioavailability of 42% [2]. In contrast, memantine has a substantially longer half-life of 60–80 hours [3] and near-complete oral bioavailability of ~100% [3]. These differences indicate that bromantane would require different dosing strategies and may have a lower risk of accumulation compared to memantine.

Pharmacokinetics Bioavailability Half-life

Clinical Efficacy in Asthenia with Sustained Benefit After Withdrawal

In a large, multicenter Russian trial of 728 patients with asthenia, bromantane (50–100 mg/day for 28 days) improved physician-rated fatigue in 76% of cases [1]. Importantly, benefits on mood, motivation, and sleep persisted for one month after treatment discontinuation [1]. While no direct head-to-head trial with an alternative agent is available for this specific endpoint, the magnitude and durability of the effect provide a benchmark for compound selection.

Clinical Trial Neurasthenia Fatigue

Optimal Research and Industrial Applications for Bromantane (87913-26-6) Based on Quantitative Evidence


Preclinical Models of Physical Fatigue and Mitochondrial Protection

Bromantane is particularly well-suited for studies of exercise-induced fatigue and mitochondrial integrity. Its 1.3–1.6× greater efficacy than phenamine in improving physical work capacity, along with its documented prevention of mitochondrial damage in cardiomyocytes and skeletal myocytes, makes it a compelling candidate for actoprotection research [1].

Neuropharmacological Studies Requiring Distinct Adamantane EEG Signatures

Investigators focusing on central nervous system electrophysiology should consider bromantane when a stronger and broader EEG modulatory effect is desired compared to other adamantanes like adapromine or amantadine [2]. Its unique power spectrum changes can serve as a phenotypic marker in comparative neuropharmacology.

Anti-Fibrotic Drug Discovery for NASH and Related Fibrotic Disorders

Given its 59.9% reduction in fibrosis area in NASH models—outperforming telmisartan and cenicriviroc—bromantane represents a valuable tool compound or lead for programs targeting hepatic and renal fibrosis [3].

Comparative Pharmacokinetic Studies of Adamantane Derivatives

Bromantane's moderate bioavailability (42%) and intermediate half-life (11.21 hours) contrast sharply with memantine's near-complete absorption and prolonged half-life (60–80 hours) [4][5]. This positions bromantane as a useful comparator in structure–PK relationship studies within the adamantane class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromantane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.